molecular formula C8H12N4 B8774771 3-Amino-1-isobutyl-1H-pyrazole-4-carbonitrile

3-Amino-1-isobutyl-1H-pyrazole-4-carbonitrile

Cat. No. B8774771
M. Wt: 164.21 g/mol
InChI Key: JYNQUMAKHVHDNT-UHFFFAOYSA-N
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Patent
US08354414B2

Procedure details

3-Amino-4-pyrazolecarbonitrile 1 (Aldrich, 24.0 g, 0.222 mole), 1-bromo-2-methyl-propane (Lancaster, 36.48 g, 0.266 mole) and anhydrous potassium carbonate (Acros, 36.8 g, 0.266 mole) were suspended in 240 mL reagent grade acetonitrile and heated at 80° C. under nitrogen for 22 hours. LC/MS indicated 1 remained. Therefore, added an additional 3 mL (0.027 mole) 1-bromo-2-methylpropane and 4.25 g (0.031 mole) K2CO3. After 24 hours, the reaction was filtered and the filtrate concentrated in vacuo. The solid was stirred in 250 mL of water for 3.5 hours at room temp. The solid was filtered, washed with 50 mL diethyl ether, and dried to yield 16.28 g (45%) of a tan powder which was seen by 1H NMR to contain a mixture of 255 and 256 in approximately a 2:1 ratio. This mixture was used without further purification. Mixture of 255 and 256: mp 91.3-106; MS (ES+ calculated: 164.21; found: 165.28 M+H). HPLC (99% purity, retention times 6.920 and 7.086 minutes—Method B); 1H NMR (400 MHz, DMSO-d6) δ 8.05 and 7.51 (s, 1H), 6.50 and 5.49 (s, 2H), 3.68 (t, 2H), 2.05 (m, 1H), 0.82 and 0.81 (d, 6H).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
36.48 g
Type
reactant
Reaction Step Two
Quantity
36.8 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
4.25 g
Type
reactant
Reaction Step Four
[Compound]
Name
reagent
Quantity
240 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
45%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([C:7]#[N:8])=[CH:5][NH:4][N:3]=1.Br[CH2:10][CH:11]([CH3:13])[CH3:12].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[NH2:1][C:2]1[C:6]([C:7]#[N:8])=[CH:5][N:4]([CH2:10][CH:11]([CH3:13])[CH3:12])[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
NC1=NNC=C1C#N
Step Two
Name
Quantity
36.48 g
Type
reactant
Smiles
BrCC(C)C
Step Three
Name
Quantity
36.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
BrCC(C)C
Name
Quantity
4.25 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
reagent
Quantity
240 mL
Type
solvent
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The solid was stirred in 250 mL of water for 3.5 hours at room temp
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with 50 mL diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=NN(C=C1C#N)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.28 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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